N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl
Description
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl is a critical intermediate in the synthesis of Alfuzosin Hydrochloride, a therapeutic agent used to treat benign prostatic hyperplasia (BPH) . It also exists as Impurity D Hydrochloride in Alfuzosin formulations, identified during quality control processes . Structurally, it features a quinazoline core substituted with amino, methoxy, and methyl-propylenediamine groups, with a hydrochloride salt enhancing its stability .
Properties
Molecular Formula |
C14H22ClN5O2 |
|---|---|
Molecular Weight |
327.81 g/mol |
IUPAC Name |
2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H21N5O2.ClH/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14;/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18);1H |
InChI Key |
BGUCQCSXICEECZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
| Parameter | Details |
|---|---|
| Reactants | 4-Amino-2-chloro-6,7-dimethoxyquinazoline and 3-methylaminopropionitrile |
| Solvents | Polar aprotic solvents such as diglyme, dimethylformamide (DMF), t-butanol, hexamethylphosphoramide, or mixtures thereof |
| Base | Optional; reaction preferably carried out without base |
| Reaction Conditions | Typically ambient to moderate temperatures; solvent choice affects impurity formation |
| Purity of Intermediate | >95%, preferably >98% |
| Impurity Control | Use of diglyme and t-butanol mixture reduces impurity “alfuzosin impurity A” from ~12% to ~2% |
Hydrogenation Reaction
| Parameter | Details |
|---|---|
| Substrate | N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine |
| Catalyst | Raney Nickel |
| Pressure | Less than 10 kg/cm², preferably 5-6 kg/cm² |
| Solvent | Alcohol (methanol or ethanol, including denatured ethanol) with aqueous ammonia |
| Reaction Time | 2 to 10 hours, preferably 2 to 5 hours, most preferably ~2 hours |
| Conditions | “Wet” conditions with aqueous ammonia preferred over dry ammonia gas |
| Product Isolation | N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine, optionally converted to acid addition salt |
Conversion to Hydrochloride Salt
- The free base N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
- The hydrochloride salt is isolated by filtration and dried under suction to yield a stable, crystalline product suitable for further use in alfuzosin synthesis.
Comparative Summary of Preparation Methods
| Step | Prior Art (Manoury et al.) | Improved Process (Cipla Patent) |
|---|---|---|
| Condensation Solvent | Isoamyl alcohol (irritating, impurity prone) | Diglyme, t-butanol, or their mixture (reduces impurities) |
| Base Usage | Not clearly specified | Preferably no base |
| Hydrogenation Conditions | High pressure (80 kg/cm²), dry ammoniacal ethanol, 96 hours | Moderate pressure (5-6 kg/cm²), wet ammonia in alcohol, ~2 hours |
| Catalyst | Raney Nickel | Raney Nickel |
| Purity of Intermediate | Lower, with ~10-12% impurity A | Higher, impurity A reduced to ~2% |
| Industrial Scalability | Poor due to harsh conditions and long reaction times | Improved scalability with milder conditions and shorter times |
| Salt Formation | Hydrochloride salt isolation after hydrogenation | Hydrochloride salt isolation after hydrogenation |
Research Findings and Notes
- The use of polar aprotic solvents like diglyme and t-butanol in the condensation step is critical to reducing impurity formation, notably “alfuzosin impurity A,” which complicates downstream purification.
- Hydrogenation under wet conditions (aqueous ammonia with alcohol) significantly enhances the reproducibility and yield of the propylenediamine intermediate, making the process more amenable to industrial scale-up.
- The improved process avoids the use of irritating solvents and extreme pressures, reducing production costs and safety hazards.
- Conversion to the hydrochloride salt is straightforward and yields a crystalline product that is easily handled and purified.
Chemical Reactions Analysis
Oxidation Reactions
The quinazoline ring undergoes oxidation to form N-oxide derivatives . Key conditions and outcomes include:
-
Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in polar aprotic solvents like dimethylformamide (DMF).
-
Products : Quinazoline N-oxide derivatives, where oxygen is introduced at the nitrogen atom of the quinazoline ring.
-
Mechanism : Electrophilic oxidation mediated by peroxide agents.
Example :
Reduction Reactions
The compound’s quinazoline core can be reduced to dihydroquinazoline derivatives :
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF).
-
Products : Dihydroquinazoline structures with saturated C-N bonds in the heterocyclic ring.
-
Industrial Application : Catalytic hydrogenation (e.g., Raney Nickel, H₂ at 5–6 kg/cm² pressure) reduces nitriles to amines during synthesis of antihypertensive agents like alfuzosin .
Reaction Pathway :
Substitution Reactions
The amino and methoxy groups participate in nucleophilic substitution:
Amino Group Reactivity
-
Electrophiles : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).
-
Conditions : Base-mediated (e.g., K₂CO₃) in DMF or dichloromethane (DCM).
-
Products : Alkylated or acylated derivatives for enhanced bioavailability in drug candidates.
Methoxy Group Reactivity
-
Demethylation : HBr in acetic acid removes methoxy groups, yielding hydroxylated quinazolines.
Salt Formation and Acid-Base Reactions
The secondary amine forms acid addition salts (e.g., hydrochloride) under acidic conditions:
-
Process : Treatment with HCl in isopropanol yields the hydrochloride salt, critical for stability and solubility .
-
Example :
Step 1: Condensation
-
Reactants : 4-Amino-2-chloro-6,7-dimethoxyquinazoline + 3-methylaminopropionitrile .
-
Product : N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine (purity >95%) .
Step 2: Hydrogenation
-
Conditions : Raney Nickel, H₂ (5–6 kg/cm²), methanol/aqueous NH₃, 70°C .
-
Outcome : Cyano group reduction to primary amine, yielding the propylenediamine intermediate .
Step 3: Salt Formation
Reaction Parameters and Optimization
Key industrial process parameters include:
Stability and Degradation
-
pH Sensitivity : Degrades under strongly acidic or alkaline conditions via hydrolysis of the quinazoline ring.
-
Thermal Stability : Stable up to 200°C; decomposition observed at higher temperatures.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its role as a pharmaceutical agent. Its structure suggests potential utility in targeting specific biological pathways due to the presence of the quinazoline moiety, which is known for its biological activity.
Pharmacological Applications
The pharmacological profile of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine hydrochloride suggests that it may interact with multiple biological targets.
Enzyme Inhibition
Research indicates that compounds with a quinazoline backbone can inhibit enzymes involved in cancer progression and inflammation. The specific interaction of this compound with target enzymes such as kinases or proteases remains a subject of ongoing investigation.
Data Table: Potential Enzyme Targets
Biochemical Research
In biochemical studies, N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine hydrochloride can be utilized as a probe to study enzyme activity and signal transduction pathways.
Mechanistic Studies
The compound's ability to modulate specific biochemical pathways makes it an excellent candidate for mechanistic studies in cellular signaling and metabolic processes.
Case Study:
In vitro assays have shown that similar compounds can alter the phosphorylation state of proteins involved in cell cycle regulation, suggesting that this compound may also affect these pathways .
Toxicological Studies
Understanding the safety profile of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine hydrochloride is crucial for its application in research and potential therapeutic use.
Acute Toxicity Assessment
Toxicological evaluations are essential to determine the safe dosage ranges for experimental applications. Preliminary studies indicate that compounds within this class exhibit manageable toxicity levels when administered at controlled doses.
Data Table: Toxicity Profile
Mechanism of Action
The mechanism of action of N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl involves its interaction with specific molecular targets. As an α1-adrenoceptor antagonist, it binds to α1-adrenergic receptors, inhibiting their activity. This leads to relaxation of smooth muscle tissues, which can be beneficial in conditions like benign prostatic hyperplasia.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural Analogs and Impurities
The compound is compared below with Alfuzosin Hydrochloride, its impurities, and intermediates (Table 1).
Table 1: Structural and Functional Comparison of Alfuzosin-Related Compounds
Functional and Pharmacological Differences
- Alfuzosin Hydrochloride : Exhibits selective α1-adrenergic receptor antagonism, reducing urinary retention in BPH .
- Impurity D (Free base and HCl form) : Lacks the tetrahydrofuroylcarboxamide group critical for receptor binding, rendering it pharmacologically inactive . It arises during incomplete acylation in synthesis or API degradation .
- Impurity A and E : Formamide (E) and furancarboxamide (A) derivatives are synthesis intermediates or byproducts. Neither is pharmacologically active but are monitored to ensure API purity (<1% in final formulations) .
- Deacylated Alfuzosin : Formed via hydrolysis of the carboxamide group; structurally similar to Impurity D but retains the quinazoline-methoxylation pattern .
Research Findings and Regulatory Perspectives
Biological Activity
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C14H22ClN5O2, with a molecular weight of approximately 291.82 g/mol. Its structure includes a quinazoline core, which is known for its presence in various biologically active molecules. The functional groups, particularly the amino and methoxy groups, enhance its reactivity and biological potential .
N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl primarily functions as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes such as proliferation and differentiation. The binding of this compound to the ATP-binding pocket of FGFRs prevents their activation, leading to the inhibition of downstream signaling pathways essential for cell survival and growth. This mechanism is particularly relevant in cancer biology, where FGFRs are often overexpressed .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells that rely on FGFR signaling for survival. The compound's selective inhibition of FGFR autophosphorylation has been shown to effectively reduce tumor cell viability .
Cardiovascular Effects
In addition to its anticancer properties, this compound has been investigated for its potential cardiovascular benefits. Studies have indicated that it may possess antihypertensive properties, making it a candidate for treating hypertension and related cardiovascular diseases. The pharmacological evaluation in animal models revealed a dose-dependent reduction in blood pressure, suggesting a promising therapeutic application .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of the compound against various cancer cell lines.
- Findings : Significant reduction in cell proliferation was observed in breast and lung cancer cell lines treated with the compound, with IC50 values indicating potent activity.
- Cardiovascular Study :
- Proteomics Research :
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Antihypertensive Effect | Binding Affinity |
|---|---|---|---|
| This compound | High | Moderate | High |
| PD173074 (FGFR Inhibitor) | Very High | Low | Very High |
| Other Quinazolines | Variable | Variable | Variable |
Q & A
Q. Basic
- Mass spectrometry (MS) : MALDI-TOF MS confirms molecular weight (expected m/z: ~425.9 for [M+H]+) and detects impurities .
- Nuclear magnetic resonance (NMR) : 1H/13C NMR in DMSO-d6 identifies key protons (e.g., methoxy groups at δ 3.85–3.90 ppm, methylamino protons at δ 2.75–2.95 ppm) .
- UV spectroscopy : Maximum absorption at ~211 nm (quinazoline core) .
How does the presence of this compound as an impurity affect the pharmacological profile of Alfuzosin Hydrochloride?
Advanced
As Impurity D (per USP standards), it may reduce Alfuzosin’s selectivity for α1-adrenergic receptors due to structural similarity. Quantification methods include:
- HPLC with UV detection : Use a USP Alfuzosin System Suitability Mixture RS column (C8/C18) and mobile phase (phosphate buffer/acetonitrile, pH 3.0) to resolve Impurity D (retention time ~12–14 min) .
- Limit tests : Pharmacopeial guidelines specify ≤0.15% impurity via peak area normalization .
What strategies resolve co-elution issues with related compounds in HPLC analysis?
Q. Advanced
- Ion-pair chromatography : Add 10 mM sodium hexanesulfonate to the mobile phase to improve separation of cationic impurities .
- Temperature-controlled columns : Operate at 40°C to reduce peak broadening for quinazoline derivatives .
- Orthogonal methods : Cross-validate with capillary electrophoresis (CE) at pH 8.5 (borate buffer) .
What are the key solubility and stability properties under experimental conditions?
Q. Basic
- Solubility : ≥47.8 mg/mL in water, ≥19 mg/mL in DMSO, and poor solubility in ethanol (<3 mg/mL) .
- Stability : Degrades at >40°C or pH >8.0; store at -20°C in desiccated conditions to prevent hydrolysis of the methylamino group .
How does its reactivity in crosslinking studies compare to other quinazoline derivatives?
Advanced
The primary amine group enables crosslinking via carbodiimide (EDC/NHS) chemistry. Key parameters:
- Reaction efficiency : ~60% yield with RNA/DNA templates in 50 mM HEPES buffer (pH 7.5) at 25°C .
- Competitive inhibitors : Lower reactivity than 2-aminophosphoramidite derivatives due to steric hindrance from the methyl group .
What spectroscopic signatures confirm its identity?
Q. Basic
- UV-Vis : λmax at 211 nm (π→π* transition of the quinazoline ring) .
- FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch of amide) and 3350 cm⁻¹ (N-H stretch) .
How can researchers differentiate it from its dihydrochloride form?
Q. Advanced
- Ion chromatography (IC) : Quantify chloride content (mono-HCl: 8.1% Cl; di-HCl: 15.2% Cl) .
- TGA/DSC : Dihydrochloride form shows a distinct endotherm at ~150°C (dehydration) vs. mono-HCl at ~235°C (melting point) .
What challenges arise in scaling up synthesis, and how are they mitigated?
Q. Advanced
- Byproduct formation : Use flow chemistry to control exothermic reactions (e.g., amine alkylation) and minimize dimerization .
- Purification bottlenecks : Replace batch chromatography with simulated moving bed (SMB) systems for continuous processing .
What in vitro models study its biological activity, and how do its receptor kinetics compare to Alfuzosin?
Q. Advanced
- Radioligand binding assays : Test α1A-adrenergic receptor affinity using [³H]-prazosin in HEK293 cells. The compound shows 10-fold lower Ki (12 nM vs. Alfuzosin’s 1.5 nM) due to reduced hydrophobic interactions .
- Functional assays : Measure cAMP inhibition in prostate smooth muscle cells; EC50 values correlate with impurity levels in Alfuzosin batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
